![molecular formula C21H27N5O3 B2831682 9-(4-ethoxyphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 846593-71-3](/img/structure/B2831682.png)
9-(4-ethoxyphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
9-(4-ethoxyphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H27N5O3 and its molecular weight is 397.479. The purity is usually 95%.
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Scientific Research Applications
Adenosine Receptors Affinity
A study by Szymańska et al. (2016) synthesized a new series of pyrimido- and tetrahydropyrazino[2,1-f]purinediones, exploring their affinities for adenosine receptors (ARs). The research found that these compounds, including derivatives similar to the requested chemical structure, exhibit selective affinities for A1 AR antagonists over other AR subtypes. This suggests potential applications in targeting specific adenosine receptors for therapeutic purposes (Szymańska et al., 2016).
Anti-inflammatory Activity
Kaminski et al. (1989) investigated a series of substituted analogues based on the novel pyrimidopurinedione ring system for their anti-inflammatory activity. The study found significant anti-inflammatory effects in the adjuvant-induced arthritis rat model, indicating the potential for developing new anti-inflammatory agents from this class of compounds (Kaminski et al., 1989).
Molecular Interaction Analysis
Shukla et al. (2020) conducted a quantitative analysis of intermolecular interactions present in a xanthine derivative closely related to the query compound. The study provides insight into the potential applications of this class of molecules in designing new materials, highlighting the importance of electrostatic and dispersion energy contributions to molecular stability (Shukla et al., 2020).
Synthesis and Chemical Properties
Research by Hesek and Rybár (1994) focused on the synthesis of new [f]-fused purine-2,6-diones, including methods for creating novel ring systems. This research contributes to the understanding of chemical synthesis techniques and the potential for generating new compounds with varied biological activities (Hesek & Rybár, 1994).
properties
IUPAC Name |
9-(4-ethoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-5-11-24-19(27)17-18(23(4)21(24)28)22-20-25(12-14(3)13-26(17)20)15-7-9-16(10-8-15)29-6-2/h7-10,14H,5-6,11-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEAIXDMTCHEAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)OCC)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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